molecular formula C5H6BrIN2 B13571167 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

Cat. No.: B13571167
M. Wt: 300.92 g/mol
InChI Key: CDCFRENXMKSUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and iodine atoms at the 4th and 2nd positions, respectively, along with two methyl groups at the 1st and 5th positions. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 1,5-dimethyl-1H-imidazole. The process can be divided into two main steps:

    Iodination: The iodination at the 2nd position can be carried out using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-2-iodo-1,5-dimethyl-1H-imidazole.

Scientific Research Applications

4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 4-Bromo-1,2-dimethyl-1H-imidazole
  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 4-Iodo-1,2-dimethyl-1H-imidazole

Comparison: 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C5H6BrIN2

Molecular Weight

300.92 g/mol

IUPAC Name

4-bromo-2-iodo-1,5-dimethylimidazole

InChI

InChI=1S/C5H6BrIN2/c1-3-4(6)8-5(7)9(3)2/h1-2H3

InChI Key

CDCFRENXMKSUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.